

Technical Support Center: EGFR T790M/L858R

and ACK1 Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Egfr T790M/L858R/ack1-IN-1

Cat. No.: B15137047

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms associated with EGFR T790M/L858R mutations and the use of ACK1 inhibitors.

## Frequently Asked Questions (FAQs) EGFR T790M/L858R Resistance

Q1: What is the primary mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib in cells with EGFR T790M/L858R mutations?

The most common on-target resistance mechanism to third-generation EGFR TKIs in patients with the EGFR T790M mutation is the acquisition of a tertiary mutation in the EGFR gene, most frequently the C797S mutation.[1][2][3][4] This mutation alters the covalent binding site of irreversible inhibitors like osimertinib, thereby reducing their efficacy.[1][2] Other less frequent mutations at the C797 residue, such as C797G, have also been reported.[5]

Q2: What are the treatment options after resistance to osimertinib develops due to the C797S mutation?

The therapeutic strategy depends on the allelic context of the T790M and C797S mutations. If the mutations are on different alleles (in trans), the tumor cells may still be sensitive to a combination of a first-generation TKI (like gefitinib or erlotinib) and osimertinib. However, if the mutations are on the same allele (in cis), the cancer is resistant to all three generations of EGFR TKIs.[3]



Q3: Are there other resistance mechanisms to osimertinib besides the C797S mutation?

Yes, other mechanisms of resistance to osimertinib have been identified. These include:

- Bypass pathway activation: Activation of alternative signaling pathways, such as MET amplification, can confer resistance by providing an alternative route for cell survival and proliferation.[3]
- Other EGFR mutations: Less common EGFR mutations, such as L718Q and G724S, have also been reported as mechanisms of resistance to osimertinib.
- Histologic transformation: In some cases, the adenocarcinoma can transform into other types of lung cancer, such as small cell lung cancer, which is not dependent on EGFR signaling.

#### **ACK1 Inhibitor Resistance**

Q1: What is the role of ACK1 in resistance to EGFR TKIs?

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that can play a significant role in acquired resistance to EGFR inhibitors.[6] Upregulation or activation of ACK1 can lead to the activation of downstream signaling pathways, such as the AKT pathway, independent of EGFR, thereby promoting cell survival in the presence of an EGFR TKI.[7][8] Inhibition of ACK1 has been shown to delay the emergence of resistance to osimertinib and re-sensitize resistant cells.[6]

Q2: Are there known resistance mechanisms to ACK1 inhibitors like "ack1-IN-1" (represented by (R)-9b)?

While specific resistance mechanisms to the investigational ACK1 inhibitor (R)-9b have not been extensively characterized in the context of EGFR TKI resistance, potential mechanisms could involve:

• Upregulation of bypass pathways: Similar to EGFR TKI resistance, cancer cells might activate other survival pathways to circumvent the effects of ACK1 inhibition.



- Mutations in the ACK1 kinase domain: Mutations in the ATP-binding pocket or other regulatory domains of ACK1 could potentially reduce the binding affinity of the inhibitor.
- Increased drug efflux: Overexpression of drug efflux pumps could reduce the intracellular concentration of the ACK1 inhibitor.

# Troubleshooting Guides Unexpected Cell Viability/Resistance in EGFR T790M/L858R Mutant Cell Lines Treated with Osimertinib



| Symptom                                                  | Possible Cause                                                                                                                                                                                                                   | Troubleshooting Steps                                                                                                                                                                                                                                                                                    |
|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cells show high viability despite osimertinib treatment. | Acquired C797S mutation.                                                                                                                                                                                                         | 1. Sequence the EGFR gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain to check for the presence of the C797S mutation. 2. Allele-specific PCR: If C797S is detected, use allele-specific PCR to determine if it is in cis or trans with the T790M mutation. |
| MET amplification.                                       | 1. FISH or qPCR: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess the MET gene copy number. 2. Western Blot: Analyze MET protein expression levels.                                            |                                                                                                                                                                                                                                                                                                          |
| Cell line contamination or misidentification.            | 1. Short Tandem Repeat (STR) profiling: Authenticate the cell line to ensure it is the correct EGFR mutant line.                                                                                                                 |                                                                                                                                                                                                                                                                                                          |
| Incorrect drug concentration or inactive drug.           | Verify drug concentration:     Use a fresh stock of     osimertinib and verify its     concentration. 2. Test on a     sensitive cell line: Confirm the     activity of the drug on a known     osimertinib-sensitive cell line. |                                                                                                                                                                                                                                                                                                          |

# Difficulty in Overcoming Osimertinib Resistance with an ACK1 Inhibitor



| Symptom                                                                          | Possible Cause                                                                                                                                                                                                                                                                                   | Troubleshooting Steps                                                                                                            |
|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| No synergistic effect observed when combining osimertinib and an ACK1 inhibitor. | ACK1 is not the primary resistance mechanism.                                                                                                                                                                                                                                                    | Investigate other resistance pathways: As outlined above, check for C797S mutation, MET amplification, or other bypass pathways. |
| Ineffective ACK1 inhibition.                                                     | 1. Western Blot for p-ACK1: Confirm that the ACK1 inhibitor is effectively reducing the phosphorylation of ACK1 at its activating sites. 2. Titrate inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration of the ACK1 inhibitor for your cell line. |                                                                                                                                  |
| Cell line-specific factors.                                                      | Test in multiple cell lines:     Use different EGFR TKI- resistant cell line models to see if the effect is reproducible.                                                                                                                                                                        |                                                                                                                                  |

### **Quantitative Data**

Table 1: IC50 Values of EGFR TKIs Against Various EGFR Mutant Cell Lines



| Cell Line | EGFR<br>Mutation      | Osimertinib<br>IC50 (nM) | Gefitinib IC50<br>(nM) | Afatinib IC50<br>(nM) |
|-----------|-----------------------|--------------------------|------------------------|-----------------------|
| PC-9      | del19                 | 15.8                     | 12.5                   | 0.8                   |
| H1975     | L858R/T790M           | 8.9                      | >10,000                | 249                   |
| Ba/F3     | L858R/T790M           | 6                        | >10,000                | 459                   |
| Ba/F3     | L858R/T790M/C<br>797S | >10,000                  | >10,000                | >10,000               |

Data compiled from multiple sources. Actual IC50 values can vary based on experimental conditions.

Table 2: IC50 Values of Selected ACK1 Inhibitors Against NSCLC Cell Lines

| Compound  | Target                        | Cell Line     | IC50 (μM) |
|-----------|-------------------------------|---------------|-----------|
| (R)-9b    | ACK1                          | Various NSCLC | < 2       |
| Dasatinib | Multi-kinase (including ACK1) | H460          | 9.0       |
| Dasatinib | Multi-kinase (including ACK1) | HCT 116       | 0.14      |

Note: "ack1-IN-1" is a placeholder; (R)-9b is a specific ACK1 inhibitor. Dasatinib is a multi-kinase inhibitor with activity against ACK1.

# **Experimental Protocols Cell Viability (MTT) Assay**

This protocol is for assessing the effect of inhibitors on cancer cell viability.

#### Materials:

· 96-well plates



- Cancer cell lines (e.g., H1975)
- Complete growth medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of the test compounds (e.g., osimertinib, ack1-IN-1) in complete growth medium.
- Remove the medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

#### **Western Blot Analysis of EGFR Signaling Pathway**

This protocol is for analyzing the phosphorylation status of EGFR and its downstream effectors.



#### Materials:

- Cancer cell lines
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ACK1, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with the desired inhibitors for the specified time.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a protein assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control like β-actin.

### **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: EGFR signaling pathway and points of inhibition.





Click to download full resolution via product page

Caption: Workflow for identifying osimertinib resistance.





Click to download full resolution via product page

Caption: Role of ACK1 in mediating resistance to EGFR inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: EGFR T790M/L858R and ACK1 Inhibitor Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137047#egfr-t790m-l858r-ack1-in-1-resistance-mechanisms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com